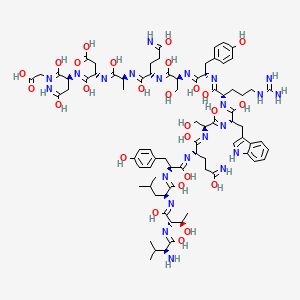
Tendamistat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tendamistat is a 74-amino-acid protein produced by the bacterium Streptomyces tendae. It is a potent inhibitor of mammalian α-amylases, enzymes responsible for breaking down starch into sugars. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus, by inhibiting α-amylases in the human stomach to reduce postprandial glucose peaks .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tendamistat is typically produced through fermentation processes involving Streptomyces tendae. The gene encoding this compound is cloned and expressed in Streptomyces lividans, which secretes the active form of the inhibitor into the culture medium. The optimal temperature for production is around 19°C .
Industrial Production Methods: Industrial production involves high-yield fermentation and purification processes. The culture fluids of Streptomyces tendae are subjected to various isolation techniques, including rapid crystallization methods, to obtain homogeneous this compound . Mutant strains of Streptomyces have been developed to enhance the yield and stability of the produced this compound .
Chemical Reactions Analysis
Types of Reactions: Tendamistat primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It forms a tight-binding, pseudo-irreversible complex with α-amylases .
Common Reagents and Conditions: The formation of the this compound-α-amylase complex is facilitated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The inhibitor and the enzyme form a stoichiometric 1:1 complex, which is stable under various conditions .
Major Products Formed: The primary product of interest is the this compound-α-amylase complex, which effectively inhibits the enzymatic activity of α-amylase .
Scientific Research Applications
Tendamistat has been extensively studied for its applications in various fields:
Mechanism of Action
Tendamistat exerts its effects by binding to the active site of α-amylase, thereby inhibiting its enzymatic activity. The binding involves multiple interactions, including hydrogen bonds and hydrophobic contacts. This tight-binding interaction prevents the enzyme from breaking down starch into glucose, thereby reducing postprandial glucose levels .
Comparison with Similar Compounds
Tendamistat is unique among α-amylase inhibitors due to its proteinaceous nature and tight-binding affinity. Similar compounds include:
Acarbose: A carbohydrate-based inhibitor that also targets α-amylase but with a different mechanism of action.
Miglitol: Another carbohydrate-based inhibitor used in the treatment of diabetes.
Organotin Compounds: These compounds have been used to template short peptide inhibitors similar to this compound
This compound’s uniqueness lies in its protein structure and the specific interactions it forms with α-amylase, making it a valuable model for studying enzyme inhibition and protein-protein interactions.
Properties
Molecular Formula |
C79H114N22O26 |
|---|---|
Molecular Weight |
1787.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-1-hydroxy-3-methylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxypropylidene]amino]-4-[(2S)-1-(carboxymethylimino)-1,4-dihydroxy-4-iminobutan-2-yl]imino-4-hydroxybutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI Key |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=N[C@@H](CC(C)C)C(=N[C@@H](CC1=CC=C(C=C1)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CO)C(=N[C@@H](CC2=CNC3=CC=CC=C32)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](C(C)C)N)O)O |
Canonical SMILES |
CC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















